molecular formula C30H30ClN3O5 B2546207 1-(2-chlorobenzyl)-6,7-dimethoxy-3-(4-(piperidine-1-carbonyl)benzyl)quinazoline-2,4(1H,3H)-dione CAS No. 1223950-50-2

1-(2-chlorobenzyl)-6,7-dimethoxy-3-(4-(piperidine-1-carbonyl)benzyl)quinazoline-2,4(1H,3H)-dione

Cat. No. B2546207
CAS RN: 1223950-50-2
M. Wt: 548.04
InChI Key: PREHNEQTXVRFLN-UHFFFAOYSA-N
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Description

The compound appears to be a derivative of quinazoline, a bicyclic compound consisting of two nitrogen atoms in a fused benzene and pyrimidine ring. This particular derivative features several substituents, including a 2-chlorobenzyl group, a piperidine-1-carbonyl group, and methoxy groups on the quinazoline core. The structure suggests that it may have been designed for biological activity, possibly as a hypotensive agent, given the presence of the piperidine moiety which is known to be present in compounds with cardiovascular effects.

Synthesis Analysis

The synthesis of related quinazoline derivatives has been reported in the literature. For instance, a compound with a 3-(2-chlorophenyl) group and a 6-ethoxycarbonyl moiety on a quinazoline dione was prepared and variously substituted at the 1-position to test for hypotensive activities . Although the exact synthesis of the compound is not detailed in the provided papers, it is likely that a similar synthetic strategy could be employed. This might involve the condensation of appropriate amines with chloroacetyl chloride, followed by cyclization and further functionalization with nucleophiles to introduce the desired substituents.

Molecular Structure Analysis

The molecular structure of quinazoline derivatives is characterized by the presence of a fused benzene and pyrimidine ring. Substituents on the quinazoline core can significantly alter the compound's electronic distribution, conformation, and, consequently, its biological activity. The methoxy groups in the compound are electron-donating, which could influence the binding affinity to biological targets. The piperidine-1-carbonyl moiety is a rigid structure that may confer specificity in molecular interactions.

Chemical Reactions Analysis

Quinazoline derivatives can undergo various chemical reactions, including nucleophilic substitutions, which are useful for introducing different substituents. For example, the reaction of 2-(chloromethyl)-5,5-dimethyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one with nucleophiles such as piperazine can yield piperazinylmethyl-substituted quinazolines . These reactions are crucial for the diversification of quinazoline-based compounds and the exploration of their biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazoline derivatives are influenced by their substituents. The presence of chlorobenzyl and piperidine-1-carbonyl groups is likely to increase the lipophilicity of the compound, which could affect its solubility and permeability across biological membranes. The electron-donating methoxy groups may also impact the acidity of the adjacent hydrogen atoms, potentially affecting the compound's stability and reactivity.

Scientific Research Applications

Synthetic Methodologies and Chemical Properties

  • Synthesis of Quinazoline Derivatives

    The development of novel synthetic routes for quinazoline derivatives has been explored. For instance, solvent-free synthesis techniques utilizing carbon dioxide and catalytic amounts of bases or cesium carbonate have been reported to efficiently produce quinazoline-2,4(1H,3H)-diones, which are key intermediates in the synthesis of various drugs such as Prazosin, Bunazosin, and Doxazosin (Mizuno et al., 2007); (Patil et al., 2008).

  • Microwave-Assisted Synthesis

    Novel benzimidazo[1,2-a]quinolines substituted with piperidine and other nuclei have been synthesized using an uncatalyzed amination protocol under microwave heating. These compounds, characterized by spectroscopic methods, showed potential as DNA-specific fluorescent probes due to their enhanced fluorescence emission intensity in the presence of ct-DNA, indicating their utility in molecular biology and chemical biology research (Perin et al., 2011).

Biological Activities and Applications

  • Antimicrobial Studies

    Research has been conducted on the antimicrobial properties of new substituted quinazoline derivatives. These compounds have been synthesized and evaluated for their antibacterial and antifungal activities, with some showing promising results against pathogens such as Escherichia coli, Salmonella typhi, Aspergillus niger, and Penicillium chrysogenum. This highlights the potential of quinazoline derivatives in developing new antimicrobial agents (Vidule, 2011).

  • Cytotoxic Evaluation for Anticancer Applications

    Novel quinazolinone derivatives have been synthesized and evaluated for their cytotoxic activity against cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer). These studies provide a foundation for further investigation into the anticancer potential of quinazoline derivatives and their role in designing new therapeutic agents (Poorirani et al., 2018).

properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-6,7-dimethoxy-3-[[4-(piperidine-1-carbonyl)phenyl]methyl]quinazoline-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H30ClN3O5/c1-38-26-16-23-25(17-27(26)39-2)33(19-22-8-4-5-9-24(22)31)30(37)34(29(23)36)18-20-10-12-21(13-11-20)28(35)32-14-6-3-7-15-32/h4-5,8-13,16-17H,3,6-7,14-15,18-19H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PREHNEQTXVRFLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)N(C(=O)N2CC3=CC=CC=C3Cl)CC4=CC=C(C=C4)C(=O)N5CCCCC5)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H30ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

548.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-chlorobenzyl)-6,7-dimethoxy-3-(4-(piperidine-1-carbonyl)benzyl)quinazoline-2,4(1H,3H)-dione

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